molecular formula C59H92N18O12S B1681824 Small Cardioaktives Peptid A CAS No. 98035-79-1

Small Cardioaktives Peptid A

Katalognummer B1681824
CAS-Nummer: 98035-79-1
Molekulargewicht: 1277.5 g/mol
InChI-Schlüssel: GBIKRMXHJFTOHS-LRHNFOCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Small Cardioactive Peptide A (SCPA) is a neuropeptide that modulates neuromuscular synapses in Aplysia . It is present in large quantities in the nervous system of Aplysia and is widely distributed within the central nervous system (CNS) and peripheral tissues . SCPA is known to be a potent modulator of synaptic transmission in Aplysia .


Synthesis Analysis

SCPA has been purified from nervous tissue and sequenced . The sequence of SCPA was confirmed by comparing the chromatographic properties of native SCPA with a synthetic peptide that has the proposed sequence . A significant proportion of the sequence of SCPA is conserved, indicating that they are members of the same peptide class .


Molecular Structure Analysis

The small cardioactive peptides (SCPs) are an important group of neural cotransmitters in molluscs where they are known to play both central and peripheral modulatory roles in the control of feeding behavior . The SCP gene exists in one interrupted copy that produces a single species of transcript which encodes a prepropeptide containing two structurally related SCPs .


Chemical Reactions Analysis

SCPA is a peptide co-transmitter intrinsic to motor neurons . It plays an integrative role in exciting various motor programs involved in feeding and locomotion in a number of gastropod species .


Physical And Chemical Properties Analysis

SCPA is a peptide composed of a series of well-ordered amino acids . It is present in large quantities in the nervous system of Aplysia and is widely distributed within the CNS and peripheral tissues .

Wissenschaftliche Forschungsanwendungen

Neuromuskuläre Synapsenmodulation

SCP A spielt eine entscheidende Rolle an der neuromuskulären Synapse, indem es die zyklischen Adenosinmonophosphat (cAMP)-Spiegel erhöht . Diese Erhöhung von cAMP erleichtert die Verbindung zwischen cholinergen inhibitorischen Neuronen und sensorischen Neuronen, was für die Modulation von Muskelkontraktionen und die Koordination von Bewegungen unerlässlich ist.

Verhaltensmäßige Erregung bei Meerestieren

Bei marinen Gastropoden ist SCP A an der Erregung von Verhaltensaktivitäten wie Fressen und Fortbewegung beteiligt . Beispielsweise wurde bei der Nacktschnecke Melibe leonina gezeigt, dass SCP A die Krabbel- und Schwimmbewegungen signifikant erhöht, wenn es nachts verabreicht wird, was auf eine Rolle bei der nächtlichen Erregung und Aktivitätsverbesserung hindeutet .

Gastrointestinale Motilität

Es wurde beobachtet, dass SCP A rhythmische peristaltische Kontraktionen im isolierten Ösophagus von Melibe leonina auslöst, was auf seine potenzielle Anwendung bei der Untersuchung und dem Verständnis der Mechanismen der gastrointestinalen Motilität hindeutet . Dies könnte Auswirkungen auf die Forschung zu Verdauungsstörungen und die Entwicklung von Behandlungen haben, die sich auf die neuromuskulären Funktionen des Darms richten.

Neurotransmitter-Freisetzung und synaptische Plastizität

Das Peptid kann entweder synaptisch oder an Zielen wirken, die ziemlich weit entfernt von ihren Freisetzungsstellen liegen, und so die Neurotransmitter-Freisetzung und die synaptische Plastizität beeinflussen . Diese Eigenschaft von SCP A kann in der Forschung eingesetzt werden, um die zelluläre und molekulare Grundlage der synaptischen Transmission und ihre Rolle bei Lernen und Gedächtnis zu verstehen.

Neuronale Kartierung und Konnektivität

Immunhistochemische Studien unter Verwendung von Antikörpern gegen SCP A können bei der Kartierung der Verteilung und Konnektivität von SCP A-ähnlichen Immunreaktivitätsneuronen im zentralen Nervensystem helfen . Diese Anwendung ist entscheidend für die neurobiologische Forschung, die darauf abzielt, die komplexen neuronalen Schaltkreise und ihre Funktionen aufzuklären.

Modulation von Motorprogrammen

SCP A ist an der Anregung verschiedener Motorprogramme beteiligt, insbesondere an solchen, die mit der Nahrungsaufnahme und der Fortbewegung bei Gastropodenarten zusammenhängen . Die Forschung zu den Auswirkungen von SCP A auf die Expression von Motorprogrammen kann Einblicke in die neuronale Steuerung von Bewegungen und die Entwicklung neuer Strategien zur Behandlung von motorischen Störungen liefern.

Zukünftige Richtungen

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research . The future of SCPA could be seen in this context, with potential applications in neuromuscular modulation and other therapeutic areas.

Biochemische Analyse

Biochemical Properties

Small Cardioactive Peptide A interacts with a variety of enzymes, proteins, and other biomolecules. It functions as an extracellular chemical messenger in the central nervous system (CNS), acting either synaptically or at targets quite distant from their sites of release .

Cellular Effects

Small Cardioactive Peptide A influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to initiate the expression of the swim motor program in certain species .

Molecular Mechanism

At the molecular level, Small Cardioactive Peptide A exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts directly over short distances and is rapidly degraded .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Small Cardioactive Peptide A change over time. It has been observed to have slower onsets and longer durations than interactions mediated at a classic synapse .

Dosage Effects in Animal Models

The effects of Small Cardioactive Peptide A vary with different dosages in animal models. Injection of intact animals with Small Cardioactive Peptide A at night led to a significant increase in crawling and swimming, compared to control animals injected with saline .

Metabolic Pathways

Small Cardioactive Peptide A is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Small Cardioactive Peptide A is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is known to be involved in a variety of cellular processes, including feeding and locomotion .

Eigenschaften

IUPAC Name

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92N18O12S/c1-33(2)29-42(74-53(85)43(30-37-19-21-38(78)22-20-37)70-47(79)32-68-54(86)45-17-11-26-76(45)56(88)41(73-49(81)34(3)60)16-10-25-67-59(64)65)52(84)69-35(4)50(82)75-44(31-36-13-7-6-8-14-36)57(89)77-27-12-18-46(77)55(87)72-40(15-9-24-66-58(62)63)51(83)71-39(48(61)80)23-28-90-5/h6-8,13-14,19-22,33-35,39-46,78H,9-12,15-18,23-32,60H2,1-5H3,(H2,61,80)(H,68,86)(H,69,84)(H,70,79)(H,71,83)(H,72,87)(H,73,81)(H,74,85)(H,75,82)(H4,62,63,66)(H4,64,65,67)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIKRMXHJFTOHS-LRHNFOCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92N18O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1277.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98035-79-1
Record name Small cardioactive peptide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098035791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
small cardioactive peptide A
Reactant of Route 2
small cardioactive peptide A
Reactant of Route 3
small cardioactive peptide A
Reactant of Route 4
small cardioactive peptide A
Reactant of Route 5
small cardioactive peptide A
Reactant of Route 6
small cardioactive peptide A

Q & A

Q1: What are Small Cardioactive Peptides (SCPs) and where are they found?

A1: Small Cardioactive Peptides (SCPs) are a class of neuropeptides found in molluscs. They have been shown to have potent modulatory actions both in the central nervous system and on peripheral tissues. []

Q2: What is the amino acid sequence of Small Cardioactive Peptide A (SCPA)?

A2: The amino acid sequence of SCPA is Ala-Arg-Pro-Gly-Tyr-Leu-Ala-Phe-Pro-Arg-Met-NH2. [, ]

Q3: What is the molecular formula and weight of SCPA?

A3: While the provided research papers focus on the biological activity and function of SCPA, they don't explicitly mention its molecular formula and weight. Further investigation into chemical databases would be required to obtain this information.

Q4: Is there spectroscopic data available for SCPA?

A4: The provided research papers primarily focus on the biological characterization of SCPA. Spectroscopic data, such as NMR or IR spectra, is not provided in these papers.

Q5: Which neurons in Aplysia californica synthesize SCPA?

A5: In Aplysia californica, SCPA is synthesized by several identified neurons, including:

  • Buccal ganglion neurons B1 and B2: These large neurons innervate the gut via the esophageal nerve. Both B1 and B2 contain SCPA, but only B2 also contains choline acetyltransferase, suggesting a potential co-transmitter role for acetylcholine. []
  • Buccal motor neuron B15: This neuron, along with B16, innervates the I5 buccal muscle involved in biting. B15 synthesizes both SCPA and SCPB. []

Q6: How is SCPA transported within neurons?

A6: SCPA, along with other neuropeptides like buccalin, FMRFamide, and myomodulin, are transported from the buccal ganglia to feeding muscles via fast axonal transport. This process is sensitive to colchicine, a known disruptor of microtubule polymerization, indicating the involvement of microtubules in the transport mechanism. []

Q7: What is the primary mechanism of action of SCPA and SCPB?

A7: SCPA and SCPB exert their modulatory effects by acting on a cAMP/cAMP-dependent protein kinase (cAPK) cascade. They increase cAMP levels in target cells, leading to the activation of cAPK. [, ]

Q8: How do SCPA and SCPB modulate muscle contractions?

A8: In the accessory radula closer (ARC) muscle of Aplysia, SCPA and SCPB increase the amplitude and relaxation rate of muscle contractions. They achieve this by activating a cAMP/cAPK cascade, which leads to the phosphorylation of a 750-kDa protein identified as twitchin. This phosphorylation of twitchin is thought to mediate the modulation of muscle contraction relaxation rate. []

Q9: How does the release of SCPA from motor neuron B15 differ from its release from B1 and B2?

A9: The release of SCPA from B15 is frequency- and pattern-dependent, requiring either high-frequency stimulation or prolonged bursts at lower frequencies. This pattern sensitivity suggests that SCPA release from B15 is tightly regulated and likely occurs during specific behavioral states. [, ]

Q10: What evidence supports the classification of SCPA and SCPB as neurotransmitters?

A10: Several lines of evidence point towards SCPA and SCPB functioning as neurotransmitters:

  • Co-localization with acetylcholine: SCPs are found in cholinergic motor neurons, suggesting co-transmission with acetylcholine. []
  • Activity-dependent release: SCPs are released from neurons upon stimulation, and this release is calcium-dependent. [, ]
  • Specific receptors: SCPs modulate the activity of target cells via specific receptors. []
  • Physiological effects: Exogenous application of SCPs mimics the effects of stimulating SCP-containing neurons. [, ]

Q11: What are the effects of SCPA and SCPB on the gill and siphon withdrawal reflex (GSW) in Aplysia?

A11: SCPA and SCPB facilitate synaptic transmission from siphon mechanosensory neurons and enhance the GSW reflex. They achieve this by closing a specific K+ channel called the S channel, which is sensitive to cAMP. Closure of this channel leads to a broadening of the presynaptic action potential and increased transmitter release. []

Q12: How does prolonged activation of Protein Kinase C (PKC) affect the actions of SCPA?

A13: Prolonged activation of PKC by phorbol esters attenuates some, but not all, PKA-mediated actions of 5-HT, including increases in sensory neuron excitability and spike broadening. While phorbol esters also attenuate excitability increases by an analog of cAMP and SCPB, the degree of attenuation is less pronounced. Interestingly, phorbol esters do not affect the broadening of TEA spikes by the cAMP analog and SCPB. These findings suggest a complex interplay between PKA and PKC pathways in modulating neuronal responses to SCPA and other neurotransmitters. []

Q13: Does long-term exposure to SCPA or SCPB affect the concentration of regulatory subunits of cAMP-dependent protein kinase in muscles?

A14: Unlike in pleural sensory cells, prolonged exposure to SCPA or SCPB, despite increasing intracellular cAMP levels, does not decrease the concentration of regulatory subunits of cAMP-dependent protein kinase in the Aplysia accessory radula contractor muscle. This finding suggests a potential difference in the regulation of cAMP-dependent protein kinase between the nervous system and muscle tissue. []

Q14: What is the role of small cardioactive peptide B (SCPB) in modulating feeding behavior in Limax maximus?

A15: SCPB plays a crucial role in modulating feeding behavior in Limax maximus. When applied exogenously, it enhances the responsiveness of the feeding motor program, a neuronal network controlling feeding behavior. []

Q15: What is the role of the B1 neurons in Limax maximus?

A16: The paired peptidergic buccal ganglion neurons RB1 and LB1 in Limax maximus have been shown to exert modulatory effects on both feeding and cardiovascular function. These neurons contain SCPs and their activation leads to a frequency-dependent excitation of both the feeding motor program and the heart. This suggests that B1 neurons might mediate the coordinated modulation of feeding and cardiovascular responses, especially under physiological stress such as dehydration. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.